1-Phenyl-5-[(trimethylstannyl)sulfanyl]-1H-tetrazole
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Overview
Description
1-Phenyl-5-[(trimethylstannyl)sulfanyl]-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in medicinal chemistry, material science, and coordination chemistry . This compound features a phenyl group, a trimethylstannyl group, and a sulfanyl group attached to the tetrazole ring, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 1-Phenyl-5-[(trimethylstannyl)sulfanyl]-1H-tetrazole typically involves the reaction of phenyl isothiocyanate with sodium azide to form 1-phenyl-1H-tetrazole-5-thiol. This intermediate is then reacted with trimethyltin chloride to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate and sodium ascorbate to optimize yields .
Chemical Reactions Analysis
1-Phenyl-5-[(trimethylstannyl)sulfanyl]-1H-tetrazole undergoes various chemical reactions, including:
Substitution: The tetrazole ring can participate in substitution reactions, particularly with electrophiles, due to its electron-rich nature.
Common reagents for these reactions include hydrogen peroxide, acetic acid, and various electrophiles and reducing agents. The major products formed from these reactions are sulfinyl and sulfonyl derivatives, as well as substituted tetrazoles .
Scientific Research Applications
1-Phenyl-5-[(trimethylstannyl)sulfanyl]-1H-tetrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Phenyl-5-[(trimethylstannyl)sulfanyl]-1H-tetrazole involves its interaction with molecular targets through its tetrazole ring. The tetrazole ring can stabilize negative charges by delocalizing electrons, which enhances receptor-ligand interactions . This property allows the compound to penetrate cell membranes more effectively, making it useful in medicinal applications .
Comparison with Similar Compounds
1-Phenyl-5-[(trimethylstannyl)sulfanyl]-1H-tetrazole can be compared with other tetrazole derivatives, such as:
1-Phenyl-5-mercapto-1H-tetrazole: This compound has a similar structure but lacks the trimethylstannyl group, making it less versatile in certain applications.
5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole: This derivative has a sulfinyl group instead of a sulfanyl group, which affects its chemical reactivity and applications.
Properties
CAS No. |
143277-89-8 |
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Molecular Formula |
C10H14N4SSn |
Molecular Weight |
341.02 g/mol |
IUPAC Name |
trimethyl-(1-phenyltetrazol-5-yl)sulfanylstannane |
InChI |
InChI=1S/C7H6N4S.3CH3.Sn/c12-7-8-9-10-11(7)6-4-2-1-3-5-6;;;;/h1-5H,(H,8,10,12);3*1H3;/q;;;;+1/p-1 |
InChI Key |
QGBKNRSWZUSJBN-UHFFFAOYSA-M |
Canonical SMILES |
C[Sn](C)(C)SC1=NN=NN1C2=CC=CC=C2 |
Origin of Product |
United States |
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